molecular formula C23H27N3O6S B2436757 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 326907-74-8

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2436757
CAS No.: 326907-74-8
M. Wt: 473.54
InChI Key: CVBROWUYAHPNRC-UHFFFAOYSA-N
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Description

This compound is a derivative of aryl piperazine . It is part of a class of compounds that have been identified as having good anticonvulsant activity in vivo . The compound is also related to a number of other compounds with similar structures, such as 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine .


Synthesis Analysis

The synthesis of this compound has been described in the literature . It involves the use of piperazine derivatives and is part of ongoing research into potent anticonvulsant agents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a number of different functional groups present. These include a benzo[d][1,3]dioxol-5-ylmethyl group, a piperazin-1-yl group, and a morpholinosulfonyl phenyl group .

Scientific Research Applications

  • Antimicrobial Activities : A study by Bektaş et al. (2007) discussed the synthesis of 1,2,4-Triazole derivatives, which are structurally related to the queried compound. These derivatives demonstrated significant antimicrobial activities against various microorganisms, highlighting the potential use of similar compounds in developing new antimicrobial agents (Bektaş et al., 2007).

  • Structural Analysis and Antiproliferative Activity : Prasad et al. (2018) synthesized a compound closely related to the queried molecule and performed structural characterization and antiproliferative activity assessment. This study indicates the importance of such compounds in cancer research, particularly in evaluating their potential as antiproliferative agents (Prasad et al., 2018).

  • Theoretical Studies on Therapeutic Agents : A study by Hussain et al. (2017) explored the synthesis of derivatives similar to the queried compound and conducted theoretical calculations to assess their potential as therapeutic agents. This research demonstrates the usefulness of such compounds in drug discovery, particularly for conditions requiring enzyme inhibitory activity (Hussain et al., 2017).

  • Neuroprotective Activity : Largeron et al. (2001) investigated antioxidants structurally related to the queried compound for their neuroprotective properties. The study highlights the potential of such compounds in protecting against brain damage, which could be valuable in the treatment of neurological disorders (Largeron et al., 2001).

  • Pharmacological Profile for Antipsychotic Agents : Norman et al. (1994) explored the synthesis of derivatives related to the compound for their potential as antipsychotic agents. This research underscores the importance of such compounds in the development of medications for psychiatric disorders (Norman et al., 1994).

  • Antioxidant Properties : Çetinkaya et al. (2012) synthesized derivatives of the queried compound to evaluate their antioxidant properties. This study emphasizes the role of such compounds in combating oxidative stress, which has implications in various health conditions (Çetinkaya et al., 2012).

Safety and Hazards

The compound has been found to show good antidepressant activity and did not exhibit any significant toxicity in a sub-acute toxicity rat model at a dose of 100 mg/kg, per oral for 14 days .

Future Directions

Given its broad spectrum of anticonvulsant activity in several seizure models along with satisfactory antidepressant activity, this compound may be further developed as a potential therapeutic agent for therapy of epileptic disorders .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c27-23(19-2-4-20(5-3-19)33(28,29)26-11-13-30-14-12-26)25-9-7-24(8-10-25)16-18-1-6-21-22(15-18)32-17-31-21/h1-6,15H,7-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBROWUYAHPNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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